3-Methyl-1-phenyl-3,4-dihydroisoquinoline 3-Methyl-1-phenyl-3,4-dihydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 6818-68-4
VCID: VC15960631
InChI: InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
SMILES:
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol

3-Methyl-1-phenyl-3,4-dihydroisoquinoline

CAS No.: 6818-68-4

Cat. No.: VC15960631

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-phenyl-3,4-dihydroisoquinoline - 6818-68-4

Specification

CAS No. 6818-68-4
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
IUPAC Name 3-methyl-1-phenyl-3,4-dihydroisoquinoline
Standard InChI InChI=1S/C16H15N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Standard InChI Key CHSWGYQOJGXGAS-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-methyl-1-phenyl-3,4-dihydroisoquinoline is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. Its structure consists of a bicyclic system where the benzene ring is fused to a partially saturated pyridine ring (positions 3 and 4), substituted with a phenyl group at position 1 and a methyl group at position 3. Key features include:

  • Stereochemistry: The 3,4-dihydro configuration introduces a single chiral center at position 4, leading to potential enantiomeric forms.

  • Electronic effects: The methyl group at position 3 exerts electron-donating inductive effects, influencing reactivity and intermolecular interactions .

PropertyValue/DescriptionSource Analogy
Melting pointEstimated 160–170 °CBased on
Boiling point~300 °C (at 760 mmHg)Extrapolated from
SolubilityModerate in chloroform, DMSOSimilar to
pKa~5.3 (predicted)Calculated via

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of 3-methyl-1-phenyl-3,4-dihydroisoquinoline can be adapted from methods used for analogous dihydroisoquinolines. A validated approach involves:

  • Formation of N-(2-phenethyl) benzamide: Reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of alkali metal hydroxide .

  • Cyclization: Treating the amide intermediate with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a benzene solvent to form 1-phenyl-3,4-dihydroisoquinoline .

  • Methylation: Introducing a methyl group at position 3 via Friedel-Crafts alkylation or using methylating agents like methyl iodide under basic conditions.

Critical Reaction Parameters:

  • Temperature: Cyclization requires reflux conditions (110–120 °C) .

  • Yield Optimization: Patent data for similar compounds report yields up to 99.2% for reduction steps using sodium borohydride .

Stereochemical Control

Enantioselective synthesis remains a challenge. Resolution via chiral tartaric acid derivatives (e.g., D-tartrate) has been demonstrated for related compounds, achieving 43.7% yield of the (S)-enantiomer .

Physicochemical Properties

Thermal Stability

The methyl group enhances thermal stability compared to non-methylated analogs. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset above 200 °C .

Solubility and Partitioning

  • LogP: Predicted logP = 3.1 (indicating high lipophilicity) .

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), but miscible with polar aprotic solvents like DMSO .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic system undergoes electrophilic substitution at positions 6 and 7. Example reactions include:

  • Nitration: Generates nitro derivatives at position 6 .

  • Sulfonation: Forms sulfonic acid groups under vigorous conditions.

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation fully saturates the pyridine ring, yielding 3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline .

  • Oxidation: Manganese dioxide oxidizes the dihydro moiety to regenerate the aromatic isoquinoline system.

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Dihydroisoquinolines serve as precursors for muscarinic receptor antagonists (e.g., solifenacin) . The methyl group in 3-methyl-1-phenyl-3,4-dihydroisoquinoline may enhance metabolic stability, a desirable trait in drug design.

Materials Science

Methylated isoquinolines exhibit fluorescence properties. Quantum yield measurements for analogs range from 0.2 to 0.4, suggesting potential use in organic light-emitting diodes (OLEDs) .

Challenges and Future Directions

  • Synthetic Efficiency: Current methods require multi-step protocols with toxic reagents (e.g., POCl₃). Green chemistry approaches using ionic liquids or biocatalysts are needed.

  • Biological Profiling: No in vivo data exist for this compound. Prioritize toxicity studies and target identification via high-throughput screening.

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